molecular formula C22H20N4O4S B3006499 1-(3,4-Dimethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797181-93-1

1-(3,4-Dimethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No. B3006499
CAS RN: 1797181-93-1
M. Wt: 436.49
InChI Key: SYYSFBDFZJGKQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the formation of the urea linkage between an aryl isocyanate and an amine. In the context of the provided papers, different substituents on the phenyl rings and variations in the linking chains have been explored to optimize biological activity. For instance, the paper titled "Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents" describes the computer-aided design and synthesis of such compounds, which were then tested for their antiproliferative activity against various cancer cell lines .

Molecular Structure Analysis

The molecular structure of diaryl ureas plays a crucial role in their biological activity. The presence of substituents like methoxy groups, thiophenyl, and oxadiazolyl can influence the compound's ability to interact with biological targets. For example, the presence of a pyridinylmethoxy group in the phenyl ring, as discussed in paper , is designed to enhance the interaction with the target protein, potentially acting as BRAF inhibitors.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. These properties are critical for the compound's bioavailability and efficacy. The papers provided do not explicitly discuss the physical and chemical properties of "1-(3,4-Dimethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea," but they do mention the importance of substituents in enhancing biological activity and potentially improving pharmacokinetic profiles .

Scientific Research Applications

Cytotoxicity and Anticancer Activity

A study by Esteves-Souza et al. (2006) synthesized a series of urea and thiourea derivatives to evaluate their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. These compounds also underwent testing for their ability to inhibit DNA topoisomerases I and II-alpha, showing promising antiproliferative actions (Andressa Esteves-Souza et al., 2006).

Gelation and Physical Properties Tuning

Lloyd and Steed (2011) investigated 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea and its ability to form hydrogels in various acids at low pH levels. The morphology and rheology of these gels could be adjusted by the identity of the anion, showcasing a method for tuning the gels' physical properties (G. Lloyd & J. Steed, 2011).

Antiproliferative Effects

Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant effects, with one showing potent inhibitory activity comparable to the control sorafenib (Jian Feng et al., 2020).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-28-17-10-9-15(13-18(17)29-2)23-22(27)24-16-7-4-3-6-14(16)12-20-25-21(26-30-20)19-8-5-11-31-19/h3-11,13H,12H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYSFBDFZJGKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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